molecular formula C10H13N3O B1396660 2-(Pyrrolidin-1-yl)isonicotinamide CAS No. 1378457-21-6

2-(Pyrrolidin-1-yl)isonicotinamide

Cat. No.: B1396660
CAS No.: 1378457-21-6
M. Wt: 191.23 g/mol
InChI Key: UHRDNLIPOHCUAD-UHFFFAOYSA-N
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Description

2-(Pyrrolidin-1-yl)isonicotinamide is a heterocyclic compound that features a pyrrolidine ring attached to an isonicotinamide moiety. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block for the synthesis of various bioactive molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Pyrrolidin-1-yl)isonicotinamide typically involves the reaction of isonicotinic acid with pyrrolidine. One common method involves the use of coupling reagents such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond between the carboxylic acid group of isonicotinic acid and the amine group of pyrrolidine . The reaction is usually carried out in an organic solvent like dichloromethane or dimethylformamide (DMF) under mild conditions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow synthesis techniques to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can significantly reduce production costs and time.

Chemical Reactions Analysis

Types of Reactions

2-(Pyrrolidin-1-yl)isonicotinamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the amide group to an amine.

    Substitution: The pyrrolidine ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can produce primary or secondary amines.

Scientific Research Applications

2-(Pyrrolidin-1-yl)isonicotinamide has a wide range of applications in scientific research:

    Chemistry: It serves as a precursor for the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential antimicrobial and anticancer properties.

    Medicine: It is explored as a candidate for drug development, particularly for its potential to inhibit specific enzymes or receptors.

    Industry: The compound is used in the development of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-(Pyrrolidin-1-yl)isonicotinamide involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrrolidine ring can enhance the binding affinity of the compound to its target, leading to inhibition or activation of biological pathways. For example, docking studies have suggested that similar compounds can bind to the podophyllotoxin pocket of gamma tubulin, indicating potential anticancer activity .

Comparison with Similar Compounds

Similar Compounds

    Pyrrolidin-2-one: Another pyrrolidine derivative with significant biological activity.

    Pyrrolidin-2,5-dione: Known for its use in medicinal chemistry.

    Prolinol: A pyrrolidine derivative used in asymmetric synthesis.

Uniqueness

2-(Pyrrolidin-1-yl)isonicotinamide is unique due to its combination of the pyrrolidine ring and isonicotinamide moiety, which provides a distinct set of chemical and biological properties. This combination allows for versatile applications in drug development and other scientific research areas.

Properties

IUPAC Name

2-pyrrolidin-1-ylpyridine-4-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13N3O/c11-10(14)8-3-4-12-9(7-8)13-5-1-2-6-13/h3-4,7H,1-2,5-6H2,(H2,11,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHRDNLIPOHCUAD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C2=NC=CC(=C2)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

2′-Methyl-5′-[(2-pyrrolidin-1-ylisonicotinoyl)amino]-1,1′-biphenyl-4-carboxylic acid (40 mg, 0.1 mmol), HATU (38 mg, 0.1 mmol), HOBT (13 mg, 0.1 mmol), DIPEA (52 μl), and 1-(3-aminomethyl)-4-methylpiperazine (19 mg, 0.12 mmol) were mixed in DMF (1 ml) and stirred at room temperature for 18 h. The solvent was evaporated under vacuum and the residue partitioned between DCM (5 ml) and aqueous sodium carbonate (1M, 5 ml). The organic phase was applied to a silica gel flash column and eluted with toluene/methanol (8:2, 7:3, 6:4), which after evaporation of the solvents under vacuum gave N-(6-methyl-4′-{[3-(4-methylpiperazin-1-yl)propylamino]carbonyl)}-1,1′-biphenyl-3-yl)-2-pyrrolidin-1-ylisonicotinamide (48 mg, 89%). NMR; δH [2H6]-DMSO 10.51,(1H, s), 8.68,(1H, t), 8.17,(1H, d), 7.93,(2H, d), 7.76,(1H, dd), 7.72,(1H, d), 7.42,(2H, d), 7.28,(1H, d), 7.00,(1H, d), 6.95,(1H, d), 3.43,(4H, m), 3.29,(2H, q), 2.49–2.32,(10H, m), 2.21–2.19,(6H, m), 1.94,(4H, m), 1.70,(2H, m). LCMS: retention time 2.13 min, MH+541.
Name
2′-Methyl-5′-[(2-pyrrolidin-1-ylisonicotinoyl)amino]-1,1′-biphenyl-4-carboxylic acid
Quantity
40 mg
Type
reactant
Reaction Step One
Name
Quantity
38 mg
Type
reactant
Reaction Step One
Name
Quantity
13 mg
Type
reactant
Reaction Step One
Name
Quantity
52 μL
Type
reactant
Reaction Step One
[Compound]
Name
1-(3-aminomethyl)-4-methylpiperazine
Quantity
19 mg
Type
reactant
Reaction Step One
Name
Quantity
1 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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